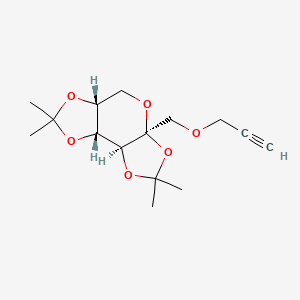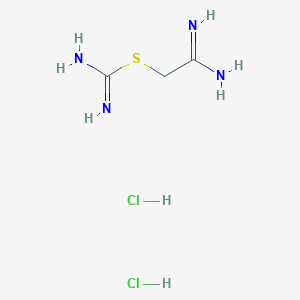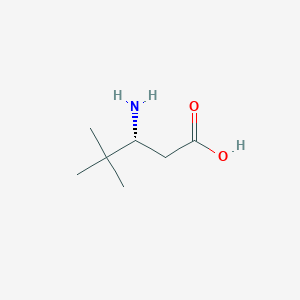
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid
Overview
Description
“(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid” is a chemical compound with the molecular formula C18H12Br2O8 and a molecular weight of 516.09 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid” is represented by the SMILES string: C1=CC(=CC=C1C(=O)OC@@HO)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br . This string represents the connectivity and stereochemistry of the molecule.Scientific Research Applications
Supramolecular Architectures
Supramolecular Ladder-Type Assemblies : The interaction of certain carboxylic acids, such as succinic acid, with specific compounds like 1,2-bis(4-pyridyl)ethane (BPA) can lead to the formation of supramolecular ladder-type assemblies. These structures are a result of hydrogen bonding and other interactions, demonstrating the potential of succinic acid derivatives in the construction of complex molecular architectures (Ebenezer & Muthiah, 2011).
Molecular Recognition Studies : Research on derivatives of carboxylic acids, including those similar to succinic acid, has shown how they can participate in molecular recognition processes. These studies highlight their ability to form various hydrogen-bonded structures, influencing the formation of complex molecular networks (Varughese & Pedireddi, 2006).
Coordination Polymers
- Metal-Organic Frameworks (MOFs) : Research into the combination of compounds like 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (bpt) with dicarboxylic acids, including succinic acid, has led to the development of novel metal–organic architectures. These studies are crucial for understanding how succinic acid derivatives can be used in the design of MOFs with potential applications in various fields (Wen et al., 2010).
Synthesis and Chemical Reactions
Synthesis of Novel Compounds : Research involving the electrochemical reduction of certain bromobenzenes in the presence of carbon dioxide has shown the potential to create unique succinic acid derivatives. These studies contribute to the understanding of how succinic acid derivatives can be synthesized and utilized in chemical reactions (Katayama et al., 2016).
Antibacterial Studies : Studies on the synthesis of certain ethanes and their antibacterial properties have included succinic acid dihydrazide as a key component. This highlights the role of succinic acid derivatives in the development of new antibacterial agents (Holla et al., 2000).
Novel Applications
- Metallosupramolecular Networks : Investigations into the reactions of succinic acid (H2suc) with various metal ions have resulted in the creation of novel metallosupramolecular networks. These networks have unique properties, such as fluorescence and magnetism, demonstrating the versatility of succinic acid derivatives in materials science (Du et al., 2006).
Safety and Hazards
properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-bromobenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Br2O8/c19-11-5-1-9(2-6-11)17(25)27-13(15(21)22)14(16(23)24)28-18(26)10-3-7-12(20)8-4-10/h1-8,13-14H,(H,21,22)(H,23,24)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRKGOQEVATOPX-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)Br)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Br2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2,3-Bis((4-bromobenzoyl)oxy)succinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Benzyloxy)phenyl][3-(4-fluorophenyl)-2-oxiranyl]methanone](/img/structure/B3041774.png)











![1-(1-Methylhydrazino)-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B3041795.png)
